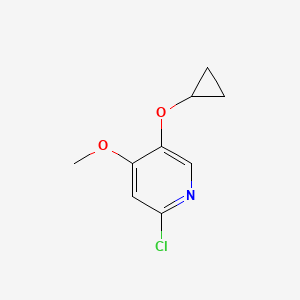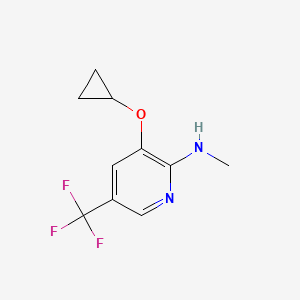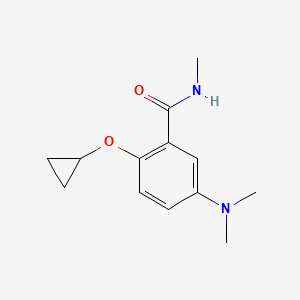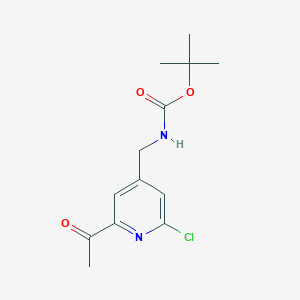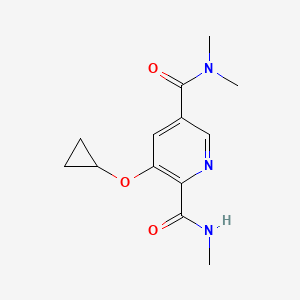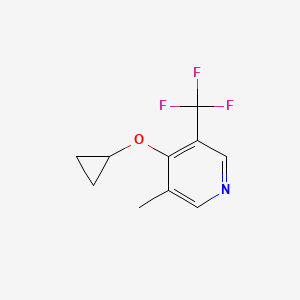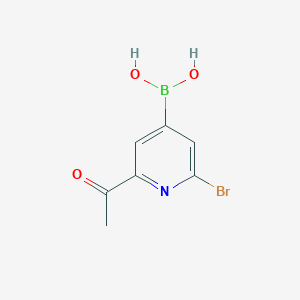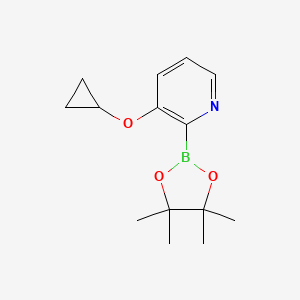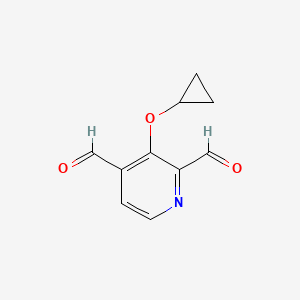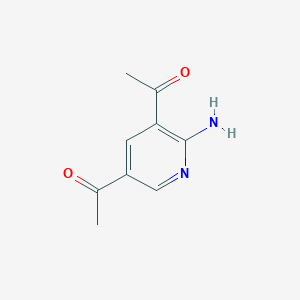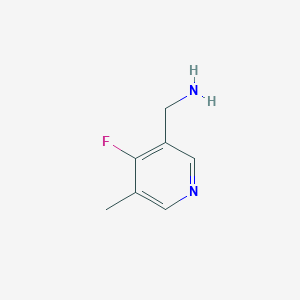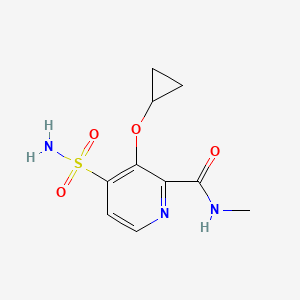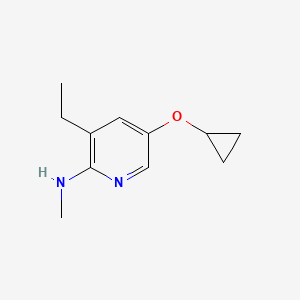
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring a hydroxyl group at the 4-position and an isopropyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a Friedel-Crafts alkylation reaction with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-hydroxy-2-isopropylbenzaldehyde.
Amidation: The intermediate 4-hydroxy-2-isopropylbenzaldehyde is then reacted with dimethylamine in the presence of a reducing agent like sodium borohydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Isopropyl-2-dimethylaminobenzaldehyde or 4-isopropyl-2-dimethylaminobenzoic acid.
Reduction: 4-Hydroxy-2-isopropyl-N,N-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropyl group at the 2-position.
2-Isopropyl-N,N-dimethylbenzamide: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-2-methyl-N,N-dimethylbenzamide: Has a methyl group instead of an isopropyl group at the 2-position.
Uniqueness
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl group and the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific molecular targets and its overall stability in various chemical reactions.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-hydroxy-N,N-dimethyl-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-7-9(14)5-6-10(11)12(15)13(3)4/h5-8,14H,1-4H3 |
InChI-Schlüssel |
IQXPRTLFYQWZTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


